
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and protection group chemistry would apply, involving large-scale reactions with appropriate scaling of reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amine can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical assays and as a building block for more complex molecules.
Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring Boc-protected amines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
- 2-(tert-Butoxycarbonyl)(methyl)amino benzoic acid
Uniqueness
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid is unique due to its specific structure, which includes both a pyrazine ring and a Boc-protected amine. This combination makes it particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial.
Propiedades
Fórmula molecular |
C11H15N3O4 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-12-7)9(15)16/h4,6H,5H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
FHXFXPUWUPCDGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


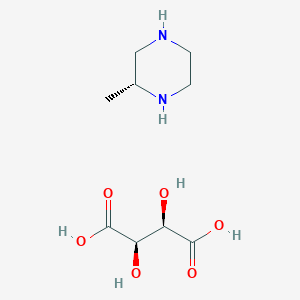

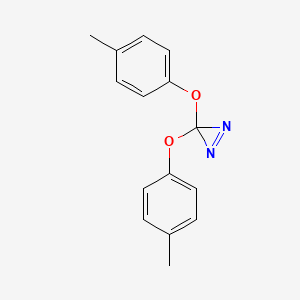


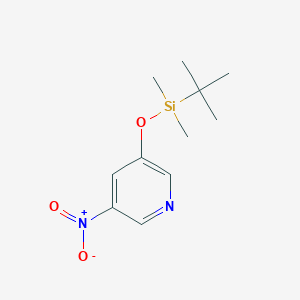
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
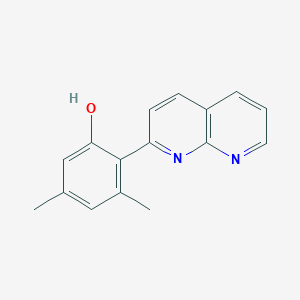
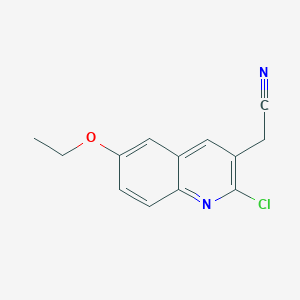
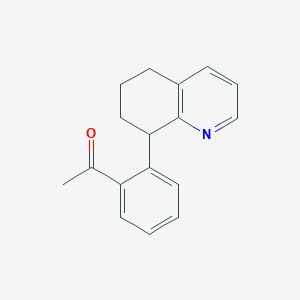
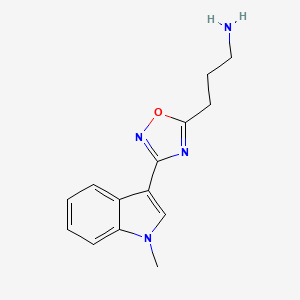

![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
